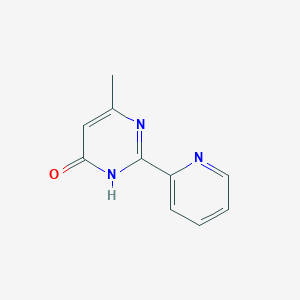

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUCWFVHSABFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369391 | |

| Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55417-80-6 | |

| Record name | 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol. This molecule is of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active compounds. This document details a robust synthetic protocol, based on established chemical principles, for the preparation of the title compound. Furthermore, it outlines a systematic approach to its structural elucidation and purity assessment using modern analytical techniques. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Significance of the Pyrimidin-4-ol Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. Substituted pyrimidin-4-ol derivatives, in particular, have garnered considerable attention from the scientific community as they represent a privileged structure in drug discovery. This is attributed to their ability to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity. The incorporation of a pyridine ring at the 2-position and a methyl group at the 6-position of the pyrimidin-4-ol core, as in the title compound, is anticipated to modulate its physicochemical properties and biological profile, making it an attractive target for synthetic and medicinal chemists.

Synthetic Pathway: A Robust Approach to this compound

The most direct and efficient method for the synthesis of this compound is the cyclocondensation reaction of a β-ketoester with an appropriate amidine. This classical approach, known as the Pinner synthesis of pyrimidines, is a reliable and versatile method for the construction of the pyrimidin-4-ol ring system.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals that it can be disconnected at the N1-C6 and N3-C4 bonds, leading to two key starting materials: 2-picolinimidamide and ethyl acetoacetate.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Route

The forward synthesis involves the base-catalyzed reaction of 2-picolinimidamide with ethyl acetoacetate. The reaction is typically carried out in a protic solvent, such as ethanol, in the presence of a base like sodium ethoxide.

Spectroscopic and Structural Elucidation of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS No. 55417-80-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of the compound. Due to the limited availability of experimentally derived public data, this guide leverages predictive models and established principles of spectroscopic interpretation to offer a robust analytical framework.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group, a hydroxyl group (existing in tautomeric equilibrium with its keto form, 6-methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one), and a pyridin-2-yl moiety. This molecular architecture is of significant interest in medicinal chemistry due to the prevalence of pyrimidine and pyridine scaffolds in pharmacologically active molecules. Accurate spectroscopic characterization is the cornerstone of confirming molecular structure and purity, which is paramount in any research and development endeavor.

Molecular Structure and Tautomerism:

The compound can exist in two tautomeric forms: the -ol form and the -one form. The equilibrium between these forms can be influenced by the solvent and temperature. For the purpose of this guide, the analysis will consider both forms, with the understanding that the keto form is often predominant in solution.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This section presents the predicted ¹H and ¹³C NMR data for this compound.

Methodology for NMR Data Acquisition (Standard Protocol):

A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Caption: Standard workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Pyridine H6' | 8.6 - 8.8 | Doublet of doublets (dd) | 1H | ~4.8, 1.8 |

| Pyridine H3' | 8.0 - 8.2 | Doublet of triplets (dt) | 1H | ~7.8, 1.8 |

| Pyridine H4' | 7.9 - 8.1 | Triplet (t) | 1H | ~7.8 |

| Pyridine H5' | 7.4 - 7.6 | Doublet of doublets (dd) | 1H | ~7.8, 4.8 |

| Pyrimidine H5 | 6.2 - 6.4 | Singlet (s) | 1H | - |

| Pyrimidine-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | - |

| Pyrimidine-OH/NH | 11.0 - 13.0 | Broad singlet (br s) | 1H | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (Pyridine Ring): The four protons of the pyridin-2-yl group are expected to appear as distinct signals in the downfield region (7.4-8.8 ppm) due to the electron-withdrawing effect of the nitrogen atom and the pyrimidine ring. The H6' proton is the most deshielded, appearing as a doublet of doublets due to coupling with H5' and H4'. The H3' and H4' protons will likely show characteristic triplet and doublet of triplets patterns, respectively.

-

Pyrimidine Ring: The H5 proton of the pyrimidine ring is anticipated to be a singlet at a relatively upfield position (around 6.2-6.4 ppm) compared to the pyridine protons. The methyl group at the 6-position will appear as a sharp singlet around 2.2-2.4 ppm.

-

Exchangeable Proton: The hydroxyl (-OH) or amide (-NH) proton is expected to be a broad singlet at a very downfield chemical shift (11.0-13.0 ppm) in DMSO-d₆, a common characteristic for such exchangeable protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrimidine C4 | 165 - 170 |

| Pyrimidine C2 | 160 - 165 |

| Pyrimidine C6 | 155 - 160 |

| Pyridine C2' | 150 - 155 |

| Pyridine C6' | 148 - 152 |

| Pyridine C4' | 137 - 140 |

| Pyridine C3' | 124 - 128 |

| Pyridine C5' | 120 - 124 |

| Pyrimidine C5 | 105 - 110 |

| Pyrimidine-CH₃ | 20 - 25 |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbonyl/enol carbon (C4) of the pyrimidine ring is expected to be the most downfield signal. Other quaternary carbons (C2, C6, C2') will also appear in the downfield region.

-

Aromatic and Heteroaromatic Carbons: The carbon atoms of the pyridine and pyrimidine rings will resonate in the typical aromatic/heteroaromatic region (105-170 ppm).

-

Aliphatic Carbon: The methyl carbon will be the most upfield signal, appearing around 20-25 ppm.

2D NMR Correlation Spectroscopy

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

-

COSY: This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent protons on the pyridine ring (H3' with H4', H4' with H5', and H5' with H6').

-

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton to its corresponding carbon atom (e.g., Pyrimidine H5 to C5, Pyrimidine-CH₃ protons to the methyl carbon, and each pyridine proton to its respective carbon).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Methodology for MS Data Acquisition (Standard Protocol):

Caption: General workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum:

-

Molecular Formula: C₁₀H₉N₃O

-

Monoisotopic Mass: 187.0746 g/mol

-

Expected Molecular Ion Peak [M+H]⁺: m/z 188.0819

Plausible Fragmentation Pathways:

In a typical tandem mass spectrometry (MS/MS) experiment, the protonated molecule ([M+H]⁺) would be subjected to collision-induced dissociation, leading to characteristic fragment ions.

-

Loss of the Pyridine Ring: A common fragmentation pathway would involve the cleavage of the bond between the pyrimidine and pyridine rings, resulting in a fragment corresponding to the protonated pyridine (m/z 79) or the remaining pyrimidinol moiety.

-

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo fragmentation, potentially through the loss of small neutral molecules like HCN or CO.

-

Loss of Methyl Group: Cleavage of the methyl group could also be observed.

Synthetic Protocol

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the freshly prepared sodium ethoxide solution, add pyridine-2-carboxamidine hydrochloride (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents) sequentially at room temperature.

-

Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.

-

Isolation: The product is expected to precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and melting point analysis to confirm its identity and purity.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data, along with the anticipated mass spectrometric fragmentation patterns, offer a valuable resource for the identification and characterization of this compound. The included standard operating procedures for data acquisition and a plausible synthetic route further enhance the utility of this guide for researchers in synthetic and medicinal chemistry. It is important to reiterate that the spectroscopic data presented herein is predictive and should be confirmed by experimental analysis.

An In-depth Technical Guide to 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: Properties, Synthesis, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential biological significance of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available information on closely related analogues to infer the characteristics of the title compound, for which direct experimental data is limited. This guide is structured to offer both foundational knowledge and practical insights, highlighting the compound's significance as a potential scaffold in medicinal chemistry.

Introduction and Compound Identity

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a pyridine ring. The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities. The presence of both pyridine and pyrimidine rings suggests its potential for diverse biological interactions, making it a molecule of interest in medicinal chemistry and drug discovery.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 55417-80-6[1] |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Canonical SMILES | CC1=CC(=O)NC(=N1)C2=CC=CC=N2 |

| InChI Key | DQUCWFVHSABFCW-UHFFFAOYSA-N |

Physicochemical Properties: Predicted and Inferred Characteristics

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >200 °C. | Pyrimidin-4-ol derivatives are generally crystalline solids with high melting points due to strong intermolecular hydrogen bonding.[2] |

| Boiling Point | Not applicable (likely decomposes at high temperatures). | High melting point solids often decompose before boiling at atmospheric pressure. |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF.[2] | The presence of polar functional groups (hydroxyl, nitrogen atoms) suggests solubility in polar solvents. |

| pKa | The hydroxyl group is expected to be weakly acidic, with a pKa in the range of 8-9.[2] The pyridine nitrogen will have a pKa around 5. | Based on the pKa of similar hydroxypyrimidines and pyridine. |

| LogP | Estimated between 0.8 and 1.2.[2] | This suggests a moderate lipophilicity, which is often favorable for drug-like molecules. |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the condensation of a β-ketoester with a substituted amidine. This is a well-established route for the preparation of pyrimidin-4-one derivatives.[3]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Pyridine-2-carboxamidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Amidine: To the sodium ethoxide solution, add pyridine-2-carboxamidine hydrochloride. Stir the mixture for 30 minutes at room temperature to liberate the free amidine.

-

Condensation Reaction: Add ethyl acetoacetate dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until a precipitate forms.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, pyrimidine, and pyridine protons. The chemical shifts will be influenced by the electronic environment of each proton.

Predicted ¹H NMR Signals:

-

A singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm.

-

A singlet for the pyrimidine ring proton (C5-H) around δ 6.0-6.5 ppm.

-

A multiplet for the pyridine ring protons in the aromatic region (δ 7.0-8.5 ppm).

-

A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Signals:

-

A signal for the methyl carbon (CH₃) around δ 20-25 ppm.

-

Signals for the pyrimidine ring carbons, with the carbonyl carbon (C4) appearing significantly downfield (δ > 160 ppm).

-

Signals for the pyridine ring carbons in the aromatic region (δ 120-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

-

C=O stretching vibration (from the keto tautomer) around 1650-1690 cm⁻¹.

-

C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

-

C-H stretching vibrations for the methyl and aromatic protons just above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Features:

-

A molecular ion peak (M⁺) at m/z 187.

-

Fragmentation may involve the loss of CO, HCN, or cleavage of the pyridine ring. The fragmentation pattern of pyrimidine derivatives can be complex.[4][5]

Tautomerism

This compound can exist in tautomeric forms, primarily the -ol and -one forms. The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. In many hydroxypyrimidines, the keto tautomer is the more stable form.[6]

Caption: Tautomeric equilibrium of the title compound.

Reactivity and Potential Biological Significance

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and O-acylation. The nitrogen atoms in the pyrimidine and pyridine rings can act as nucleophiles and can be protonated or coordinated to metal ions.

The pyridinylpyrimidine scaffold is of significant interest in drug discovery. Derivatives have been investigated for a range of biological activities, including:

-

Anti-inflammatory activity: Pyrimidine derivatives have shown potential as anti-inflammatory agents.[7]

-

Antimicrobial activity: The pyrimidine ring is a core component of many antimicrobial drugs.[8]

-

Enzyme inhibition: Pyridinylpyrimidine derivatives have been identified as inhibitors of various enzymes, such as RANKL-induced osteoclastogenesis.[9]

The specific biological profile of this compound would require experimental screening.

Experimental Workflow for Biological Screening

Caption: A general workflow for the biological evaluation of the title compound.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is scarce, this guide has provided a comprehensive overview based on predicted properties and data from closely related compounds. The proposed synthetic route is robust and should be readily applicable. Further experimental investigation is warranted to fully characterize its physicochemical properties, confirm its spectral data, and explore its biological activity. The insights provided in this guide aim to serve as a valuable resource for researchers interested in the synthesis and application of novel pyrimidine-based compounds.

References

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Record | DigitalNZ [digitalnz.org]

- 2. 4-(Pyridin-4-yl)pyrimidin-2-ol (208936-44-1) for sale [vulcanchem.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomers of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

An In-Depth Technical Guide to the Tautomeric Forms of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, a heterocyclic compound of interest in medicinal chemistry. Pyrimidin-4-one scaffolds are prevalent in biologically significant molecules, including nucleic acid bases, and their tautomeric state critically influences their physicochemical properties and molecular interactions.[1] This document details the structural aspects of the primary tautomers, provides robust experimental protocols for their synthesis and characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outlines a computational workflow for theoretical stability analysis. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in drug discovery and development to accurately characterize and control the tautomeric behavior of this and similar molecular systems.

Introduction: The Significance of Tautomerism in Pyrimidinones

This compound belongs to the pyrimidinone class of heterocyclic compounds. This structural motif is a cornerstone in numerous biologically active molecules. The potential for proton migration, known as prototropic tautomerism, is a fundamental characteristic of these systems.[1] Specifically, the compound exists as an equilibrium between its hydroxy (enol) and oxo (keto) forms.

Understanding and controlling this keto-enol tautomerism is of paramount importance in drug development.[2] The specific tautomer present can dictate a molecule's hydrogen bonding capabilities, polarity, and overall shape, which in turn governs its interaction with biological targets like enzymes and receptors. The genetic instability introduced by the tautomerism of base pairs in DNA, which can lead to mutations, is a profound example of its biological significance.[2] This guide serves as a senior application scientist's perspective on elucidating the tautomeric landscape of this compound.

The Tautomeric Equilibrium: Hydroxy vs. Oxo Forms

The tautomerism in this compound involves the migration of a proton between a ring nitrogen and the exocyclic oxygen atom. This results in an equilibrium between the aromatic hydroxy form and two possible non-aromatic oxo forms.

-

This compound (Hydroxy/Enol Form): In this form, the pyrimidine ring is fully aromatic, which provides a degree of stabilization.

-

6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one (Oxo/Keto Form): A proton resides on the N1 nitrogen.

-

6-Methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one (Oxo/Keto Form): A proton resides on the N3 nitrogen.

For pyrimidin-4-one and its analogues, extensive experimental and theoretical studies have shown that the oxo (keto) structure is generally the most stable form, both in isolation and in solution.[1][3][4] The greater stability of the amide group within the keto form often outweighs the aromatic stabilization of the enol form.[4][5]

Synthesis Protocol

The synthesis of this compound can be reliably achieved via the condensation of pyridin-2-ylguanidine with ethyl acetoacetate. This is a classic pyrimidine synthesis that proceeds via the formation of a dihydropyrimidinone intermediate, which then aromatizes (in the case of the enol form) or tautomerizes.

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve metallic sodium (1.0 eq) in absolute ethanol (approx. 20 mL per gram of sodium) with careful stirring until all the sodium has reacted.

-

Guanidine Addition: To the freshly prepared sodium ethoxide solution, add pyridin-2-ylguanidine nitrate (1.0 eq). Stir the mixture at room temperature for 20 minutes.

-

Condensation: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the solvent volume under vacuum. Acidify the residue carefully with dilute acetic acid or HCl to a pH of ~6-7, causing the product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the title compound.

Experimental Characterization of Tautomers

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the direct observation and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6][7][8]

-

Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate solvent effects on the equilibrium.

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra at a constant, controlled temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify distinct signals corresponding to each tautomer. The enol form will show a characteristic hydroxyl (-OH) proton signal, while the keto forms will show an N-H proton and a vinylic proton signal for the C5-H.

-

Carefully integrate the signals that are unique to each tautomer. For ¹H NMR, the integral of the methyl protons at position 6 can often be used as it will likely have a slightly different chemical shift for each form.

-

-

Equilibrium Constant Calculation: The equilibrium constant, K_eq = [Enol]/[Keto], is calculated from the ratio of the integrals of the corresponding signals.[7]

| Tautomer | Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Oxo (Keto) | N-H | 11.0 - 13.0 (broad) | - |

| C5-H | 5.8 - 6.2 | ~100-110 | |

| C6-CH₃ | 2.1 - 2.3 | ~18-22 | |

| C4=O | - | ~160-170 | |

| Hydroxy (Enol) | O-H | 9.0 - 11.0 | - |

| C5-H | 6.5 - 6.9 | ~105-115 | |

| C6-CH₃ | 2.3 - 2.5 | ~20-24 | |

| C4-OH | - | ~155-165 | |

| Table 1: Hypothetical characteristic NMR chemical shifts for the tautomers of this compound. Actual values are solvent and instrument dependent. |

UV-Vis Spectroscopic Analysis

The keto and enol tautomers possess different electronic systems and therefore exhibit distinct UV-Vis absorption spectra.[9] The aromatic enol form typically absorbs at a longer wavelength (lower energy) compared to the cross-conjugated keto form. This difference allows for the study of the tautomeric equilibrium and its perturbation by solvent polarity.[10][11]

-

Sample Preparation: Prepare dilute solutions (e.g., 1x10⁻⁵ M) of the compound in a series of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Spectral Analysis:

-

Identify the absorption maxima (λ_max) for the bands corresponding to the keto and enol forms.

-

Observe the shift in the relative intensities of these bands as a function of solvent polarity. An increase in the intensity of the band for the keto form is expected in more polar solvents, which can better solvate the polar amide group.

-

| Solvent | Polarity (Dielectric Constant) | Hypothetical λ_max Keto (nm) | Hypothetical λ_max Enol (nm) |

| Hexane | 1.9 | ~275 | ~315 |

| Chloroform | 4.8 | ~280 | ~310 |

| Ethanol | 24.6 | ~285 | ~305 |

| Water | 80.1 | ~290 | ~300 |

| Table 2: Expected trend of UV-Vis absorption maxima in solvents of varying polarity. The keto form is generally favored in more polar environments. |

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[12][13] The calculation of Gibbs free energy (ΔG) allows for a direct prediction of the position of the tautomeric equilibrium.[12]

Computational Workflow

-

Structure Generation: Build the 3D structures of the hydroxy form and the two possible oxo tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311++G(d,p)).[12] This step finds the lowest energy conformation for each structure.

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy) and to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies).[12]

-

Solvent Effects: To model the solution phase, repeat the optimization and frequency calculations using a polarizable continuum model (PCM) that represents the solvent of interest (e.g., water or DMSO).

-

Relative Energy Analysis: Calculate the relative Gibbs free energies (ΔG_rel) of the tautomers with respect to the most stable form.

| Tautomer | ΔG_rel (Gas Phase, kcal/mol) | ΔG_rel (Water, PCM, kcal/mol) |

| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one | 0.00 (Reference) | 0.00 (Reference) |

| This compound | +2.5 | +4.0 |

| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | +1.8 | +1.5 |

| Table 3: Hypothetical relative Gibbs free energies from DFT calculations, illustrating the expected higher stability of the 3H-keto tautomer. |

Conclusion

The tautomeric equilibrium of this compound is a critical feature that defines its chemical identity and biological potential. This guide has established that the compound exists as a mixture of hydroxy (enol) and oxo (keto) forms, with the 4(3H)-one keto tautomer anticipated to be the most stable species, particularly in polar environments.[1][3] We have provided robust, field-proven protocols for the synthesis of the compound and for the detailed characterization of its tautomeric states using NMR and UV-Vis spectroscopy. Furthermore, a standard computational workflow has been outlined to provide a theoretical framework for understanding tautomer stability. For professionals in drug development, applying this integrated experimental and computational approach is essential for building accurate structure-activity relationships and designing molecules with optimized properties.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Biological Activity of Novel Pyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a simple six-membered aromatic ring with two nitrogen atoms, is a cornerstone of life itself. It forms the structural backbone of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, attracting intense research for decades.[3][4][5] Its synthetic tractability allows for the creation of vast libraries of derivatives, each with the potential for unique biological activity.[2][6][7]

This guide provides an in-depth exploration of the diverse biological activities of novel pyrimidine derivatives, moving beyond a simple catalog of effects. We will delve into the causal mechanisms, present robust experimental workflows for their evaluation, and offer insights into the structure-activity relationships that drive therapeutic potential. The focus is on providing a practical and scientifically rigorous resource for professionals engaged in drug discovery and development. We will explore key therapeutic areas where pyrimidines show immense promise, including oncology, infectious diseases, and inflammatory conditions.[5][8][9][10]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have emerged as a major class of anticancer agents, with several compounds already in clinical use, such as the pioneering 5-Fluorouracil.[2][11] Novel derivatives exhibit potent cytotoxic activity against a wide range of cancer cell lines by targeting various mechanisms essential for tumor growth and survival.[6][11]

Core Mechanism: Inhibition of Protein Kinases

A primary mechanism of action for many anticancer pyrimidines is the inhibition of protein kinases.[3][6][12] Kinases are crucial enzymes that regulate cellular signaling pathways involved in cell proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a common feature of many cancers. Pyrimidine derivatives, acting as bioisosteres of the purine scaffold of ATP, can competitively bind to the ATP-binding pocket of kinases, thereby blocking their function and halting downstream signaling.[3]

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can induce cell cycle arrest and apoptosis in cancer cells.[13]

-

Receptor Tyrosine Kinases (RTKs): Derivatives targeting RTKs like EGFR, FGFR, and VEGFR can disrupt signaling pathways that drive tumor growth, angiogenesis, and metastasis.[3][13]

-

Other Kinases: Pyrimidines have also been shown to inhibit other kinases like AURKA and Akt, which are involved in cell division and survival pathways.[3]

Visualizing the Mechanism: Pyrimidine Derivative Inhibiting a Kinase Pathway

The following diagram illustrates the general mechanism of a pyrimidine derivative inhibiting a signaling kinase, preventing the phosphorylation of a substrate protein and blocking downstream oncogenic signaling.

Caption: Pyrimidine derivative blocking a kinase signaling cascade.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer pyrimidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value signifies greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidin-4-one | CHP-212 (Neuroblastoma) | Varies | [13] |

| N-(pyridin-3-yl)pyrimidin-4-amine | HeLa (Cervical Cancer) | Varies | [13] |

| Thiazolo[3,2-a]pyrimidines | Various | Varies | [14] |

| Chromenopyrimidines | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 1.61 - 2.02 | [15] |

| Pyrido[2,3-d]pyrimidines | A549 (Lung) | <50 | [16] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds. Its principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of a purple precipitate.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial and Antiviral Activity

The pyrimidine scaffold is also prominent in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.[1][9][17]

Mechanisms of Action

-

Antibacterial: Pyrimidine derivatives can interfere with essential bacterial processes. For example, some act as dihydrofolate reductase (DHFR) inhibitors, blocking the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis.[12]

-

Antifungal: Certain derivatives can inhibit fungal growth by disrupting cell wall synthesis or other vital metabolic pathways.[14][17]

-

Antiviral: Some pyrimidine-containing drugs, like Zidovudine (AZT), act as nucleoside reverse transcriptase inhibitors (NRTIs), preventing viral replication.[2] Others can inhibit the binding of viral glycoproteins to host cell receptors.[1]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidine Derivatives | S. aureus, B. subtilis, E. coli | Varies | [10] |

| Thiazolo[3,2-a]pyrimidines | P. aeruginosa | Varies | [14] |

| Pyrrolo[3,2-d]pyrimidine Derivatives | S. aureus, P. aeruginosa, E. coli | 62.5 - 1000 | [18] |

Experimental Workflow: Antimicrobial Susceptibility Testing

A common workflow to determine the antimicrobial properties of new pyrimidine derivatives involves initial screening followed by quantitative MIC determination.

Caption: Workflow for antimicrobial susceptibility testing.

3.3.1. Protocol: Agar Well Diffusion Method This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate to create a uniform lawn.

-

Well Creation: Aseptically create wells (6-8 mm diameter) in the agar.

-

Compound Addition: Add a defined volume of the pyrimidine compound solution at various concentrations into the wells. Include solvent and standard antibiotic controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and pyrimidine derivatives have shown significant potential as anti-inflammatory agents.[4][19] Several pyrimidine-based drugs, such as tofacitinib, are already used to treat inflammatory conditions.[4]

Core Mechanisms of Action

-

Inhibition of COX and LOX Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins.[4][20]

-

Suppression of Pro-inflammatory Cytokines: Pyrimidine derivatives can suppress the production and signaling of pro-inflammatory cytokines like TNF-α and various interleukins by modulating signaling pathways such as NF-κB.[19]

-

Inhibition of Nitric Oxide Synthase (iNOS): Overexpression of iNOS leads to excessive production of nitric oxide (NO), a key inflammatory mediator. Some pyrimidines can inhibit iNOS expression and activity.[19][21]

Visualizing the Mechanism: Inhibition of Inflammatory Mediators

The diagram below illustrates how pyrimidine derivatives can intervene at multiple points in the inflammatory cascade.

Caption: Multi-target anti-inflammatory action of pyrimidines.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its versatility allows for the development of compounds with diverse biological activities, from potent and selective kinase inhibitors for cancer therapy to broad-spectrum antimicrobial agents and multi-target anti-inflammatory drugs.[4][6][22]

Future research will likely focus on:

-

Dual-Target Inhibitors: Designing single molecules that can modulate multiple targets, potentially offering enhanced efficacy and reduced chances of drug resistance, particularly in cancer treatment.[23]

-

Structure-Based Drug Design: Utilizing computational tools and molecular modeling to design pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Novel Scaffolds: Exploring fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thiazolo[3,2-a]pyrimidines, which have shown significant promise in recent studies.[14][24]

The continued exploration of novel pyrimidine derivatives holds immense potential for addressing some of the most pressing challenges in human health, reinforcing its status as a truly privileged structure in the landscape of medicinal chemistry.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. benchchem.com [benchchem.com]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrpr.com [ijrpr.com]

- 14. Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]

- 17. wjarr.com [wjarr.com]

- 18. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 22. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 23. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol derivatives and their potential uses

An In-Depth Technical Guide to 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in nucleic acids and its versatile role in drug design.[1][2] This guide focuses on the this compound core, a specific heterocyclic system that has garnered significant attention for its therapeutic potential, particularly as a potent kinase inhibitor. We will provide an in-depth exploration of the synthesis, derivatization, and structure-activity relationships (SAR) of these compounds. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of the broad biological activities associated with this promising molecular framework, from oncology to anti-inflammatory and anti-fibrotic applications.[3][4][5]

Introduction to the Pyridinyl-Pyrimidine Scaffold

The Privileged Status of Pyrimidine Derivatives in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental to modern drug discovery, with the pyrimidine ring being one of the most ubiquitous.[1] Its prevalence stems from its structural role in the nucleobases cytosine, thymine, and uracil, making it a biocompatible and synthetically accessible core.[1][6] The pyrimidine scaffold's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to effectively mimic the interactions of other aromatic systems like the phenyl ring, often while improving pharmacokinetic profiles.[2] This has led to its incorporation into a wide array of approved drugs for treating conditions ranging from cancer and viral infections to cardiovascular and central nervous system disorders.[2][6]

Core Structure and Tautomerism of this compound

The title compound, this compound, exists in a state of keto-enol tautomerism, predominantly favoring the pyrimidin-4(3H)-one (keto) form. This equilibrium is crucial as it dictates the molecule's reactivity. The 'ol' (enol) form allows for O-alkylation, while the 'one' (keto) form can undergo N-alkylation. The pyridin-2-yl substituent at the 2-position introduces a key bidentate chelation site, which is instrumental in binding to metal ions and, more importantly, forming critical hydrogen bond interactions within the ATP-binding pocket of many protein kinases. The methyl group at the 6-position provides a point for steric differentiation and can influence both solubility and binding affinity.

Rationale for Investigation

The strategic combination of a pyrimidine core, a pyridinyl substituent, and a methyl group creates a scaffold with high potential for selective biological activity. This structure is frequently identified in high-throughput screening campaigns for kinase inhibitors.[7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7] The 2-(pyridin-2-yl)pyrimidine portion of the molecule often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for potent and selective kinase inhibition.[8][9] This guide focuses on elucidating the synthetic pathways to access this core and its derivatives, and on understanding the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a convergent strategy, beginning with the construction of the core pyrimidin-4-ol ring, followed by functionalization to generate a library of analogues.

Primary Synthetic Pathway

The most common approach involves the condensation of a pyridinyl-amidine with a β-ketoester, such as ethyl acetoacetate. This reaction directly forms the substituted pyrimidin-4-ol ring in a single, efficient step.

Caption: Primary synthesis of the core scaffold.

Derivatization Strategies

The majority of biologically active derivatives are accessed through a key intermediate: 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine. This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups at the C4-position.

-

Chlorination: The pyrimidin-4-ol core is converted to the 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[10][11][12] This step is critical as it activates the C4 position for subsequent nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate readily reacts with a diverse range of nucleophiles, most commonly primary or secondary amines, to yield 4-amino-substituted derivatives.[3][10][13] This reaction is the cornerstone for building extensive libraries of compounds for SAR studies.

Caption: Key derivatization workflow via a chloro-intermediate.

Characterization Techniques

Structural confirmation of synthesized compounds is achieved using a standard suite of analytical techniques.

-

¹H and ¹³C NMR: Provides detailed information on the proton and carbon framework, confirming the positions of substituents and the overall structure.[14][15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch in the pyrimidinone ring or N-H stretches in amino derivatives.[10]

Therapeutic Potential and Structure-Activity Relationships (SAR)

The this compound scaffold has demonstrated a wide spectrum of biological activities, with kinase inhibition being the most prominent and well-documented.[1][6]

Focus Area: Kinase Inhibition

The general mechanism involves the pyridinyl-pyrimidine core acting as a scaffold that positions substituents to interact with specific residues in the ATP-binding pocket of a target kinase. The nitrogen atoms in the rings are crucial for forming hydrogen bonds with the kinase "hinge region."

Caption: Site of action for kinase inhibitor derivatives.

Case Study 1: FGFR4 Inhibition Derivatives of this class have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[16]

-

SAR Insights: SAR studies revealed that introducing methyl groups on the central pyrimidine ring can sometimes be detrimental to activity due to steric clashes.[16] However, specific substitutions, such as fluorine on an attached phenyl ring, can significantly enhance potency and selectivity.[16] Compound 6O from one study demonstrated potent and highly selective FGFR4 inhibition.[16]

| Compound | FGFR4 IC₅₀ (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |

| BLU9931 (Control) | 3.6 | >164x | >136x | >47x |

| 6A | 190.0 | >8.2x | >6.0x | >1.5x |

| 6O | 75.3 | >663x | >471x | >398x |

| Data adapted from a study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors.[16] |

Case Study 2: CDK4/6 Inhibition Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective CDK4/6 inhibitors.[8][9]

-

SAR Insights: In this series, the 2-aminopyridine moiety is crucial for hinge binding, while a substituted thiazole at the 4-position occupies the ribose pocket of the ATP binding site. Optimization of the thiazole substituent led to compounds with excellent oral bioavailability and in vivo efficacy in leukemia xenograft models.[8]

Emerging Applications

-

Anti-Fibrotic Activity: Certain 2-(pyridin-2-yl) pyrimidine derivatives have shown potent anti-fibrotic activity, outperforming the standard drug Pirfenidone in cellular assays.[4][5] These compounds were found to effectively inhibit the expression of collagen, indicating potential for treating fibrotic diseases.[4][5]

-

Anti-inflammatory and Antimicrobial Roles: Modifications, such as the introduction of a morpholine ring, have endowed pyrimidine derivatives with anti-inflammatory properties by suppressing the overproduction of inflammatory mediators like nitric oxide (NO).[3] Other variations have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][15]

Key Experimental Protocols

The following protocols are presented as self-validating systems, including details on reaction setup, work-up, purification, and expected characterization.

Protocol 1: Synthesis of 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine (Key Intermediate)

-

Causality: This protocol converts the relatively unreactive hydroxyl group of the pyrimidin-4-ol into a good leaving group (chloride), activating the C4 position for SNAr reactions, which is the most common strategy for creating diverse libraries of these derivatives.[10][11]

-

Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.

-

Reaction: After addition, add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The pH will be highly acidic.

-

Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure chloro derivative.

-

-

Self-Validation: The product should show the absence of the broad O-H or N-H proton in the ¹H NMR spectrum and a correct mass peak in MS analysis. The yield is typically in the range of 60-80%.

Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)

-

Causality: This protocol determines the potency (typically as an IC₅₀ value) of the synthesized derivatives against a target kinase, validating their biological activity and enabling SAR analysis.

-

Methodology:

Caption: General workflow for an in vitro kinase assay.

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase or potent inhibitor).

-

Kinase Reaction: Add the target kinase enzyme, its specific peptide substrate, and ATP to the wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

Detection: Stop the kinase reaction and add a detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

-

Signal Measurement: Read the plate on a luminometer or fluorometer. The signal intensity is proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation: The assay includes positive and negative controls to ensure its validity. A known reference inhibitor should be run in parallel to confirm that the assay is performing within expected parameters.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The straightforward and robust synthetic routes, centered around the activation of the C4 position via a chloro-intermediate, allow for extensive chemical exploration. The primary application of these molecules as kinase inhibitors is well-established, with promising activity against validated oncology targets like FGFR4 and CDK4/6.

Future research should focus on several key areas:

-

Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future synthetic efforts should focus on fine-tuning substitutions to maximize selectivity for the target kinase, thereby minimizing potential toxicity.

-

Exploring Novel Targets: The scaffold's success against kinases suggests it may be effective against other ATP-binding proteins. Screening these compounds against other enzyme classes could uncover new therapeutic applications.

-

Optimizing Pharmacokinetics: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to advance lead compounds. Future derivatization should aim to improve properties like solubility, metabolic stability, and oral bioavailability.

-

New Therapeutic Areas: The emerging data on anti-fibrotic and anti-inflammatory activities warrant further investigation. Elucidating the mechanisms behind these effects could open up entirely new avenues for drug development based on this privileged core.

This guide has provided a comprehensive framework for understanding, synthesizing, and evaluating this important class of molecules, offering a solid foundation for future innovation in the field.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 15. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of pyrimidine-based compounds

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged heterocyclic motif that constitutes a foundational element in a vast array of biologically active molecules, including several approved drugs. Its unique electronic properties and versatile substitution patterns make it a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidine-based compounds, delving into the intricate interplay between chemical structure and biological function. We will explore key structural modifications, their impact on target binding and pharmacokinetic properties, and the experimental workflows used to elucidate these relationships. This document serves as a technical resource for professionals engaged in the discovery and development of novel pyrimidine-based therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis for the nucleobases uracil, thymine, and cytosine. Its inherent biological relevance and synthetic tractability have made it a highly attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

The key to the pyrimidine's success lies in its chemical versatility. The nitrogen atoms act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized with a variety of substituents, allowing for precise modulation of a compound's steric, electronic, and lipophilic properties. This fine-tuning is the essence of SAR-driven drug design.

The Enduring Potency of the Pyrimidine Scaffold: A Technical Guide to Modern Drug Discovery

Abstract: The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a substantial portion of clinically vital therapeutics.[1][2] As a fundamental component of nucleic acids, this heterocyclic motif offers a unique combination of synthetic tractability and the ability to engage with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the pyrimidine scaffold, from its foundational chemical properties and synthesis to its role in the development of targeted therapies. We will examine the causality behind its success, particularly in kinase inhibition, and survey its broad applications in oncology, virology, and microbiology. Through detailed protocols, mechanistic diagrams, and analyses of structure-activity relationships, this document serves as a technical resource for researchers and professionals dedicated to the advancement of drug discovery.

Introduction: The Ubiquity and Versatility of the Pyrimidine Core

Nitrogen-bearing heterocycles are fundamental to modern medicinal chemistry, and among them, the pyrimidine framework is exceptionally influential.[3] This six-membered aromatic ring, containing two nitrogen atoms at positions 1 and 3, is not only a key building block of life as a component of the nucleobases cytosine, thymine, and uracil, but also a privileged scaffold in synthetic drug design.[2][4] Its structural adaptability and capacity to participate in diverse biochemical interactions have made it a focal point for chemists for over a century.[3][5]

The inherent electronic properties of the pyrimidine ring, combined with the potential for functionalization at multiple positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This modularity enables the design of molecules with activities spanning antiviral, anticancer, anti-inflammatory, antibacterial, and neuroactive domains.[1][3] As such, the landscape of FDA-approved drugs incorporating the pyrimidine scaffold continues to expand, addressing a myriad of diseases and combating emerging drug resistance.[1][6]

Synthetic Strategies for Building Pyrimidine Libraries

The synthetic accessibility of the pyrimidine core is a primary driver of its widespread use in drug discovery.[4][5] A variety of robust and versatile synthetic methods allow for the creation of large, diverse libraries of pyrimidine derivatives for high-throughput screening.

Classical Synthesis: The Biginelli Reaction

One of the most well-established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation. This reaction typically involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.

Experimental Protocol: A Representative Biginelli Condensation

-

Reactant Preparation: In a round-bottom flask, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) to the mixture.

-

Reaction Execution: Reflux the mixture with stirring for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction to cool to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydropyrimidinone product.

The elegance of the Biginelli reaction lies in its operational simplicity and the direct assembly of a functionalized pyrimidine core.

Caption: Workflow of the Biginelli Reaction.

Modern Synthetic Approaches

While classical methods are reliable, modern organic synthesis has introduced numerous other strategies to access the pyrimidine core.[7] These include:

-

Reactions of amidines with α,β-unsaturated carbonyl compounds.

-

Cyclocondensation of 1,3-dicarbonyl compounds with urea or thiourea.

-

Multi-component reactions involving malononitrile, aldehydes, and amidines, often under green or catalyst-free conditions.[7]

These varied approaches allow for the introduction of a wide range of substituents, enabling the exploration of a vast chemical space.[1]

Table 1: Comparison of Key Pyrimidine Synthesis Routes

| Synthetic Route | Key Reactants | Advantages | Disadvantages |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | One-pot, operational simplicity, good yields. | Limited to dihydropyrimidinone products. |

| Pinner Synthesis | Amidines, α,β-Unsaturated Ketones | Versatile for substituted pyrimidines. | Can require harsher conditions. |

| From 1,3-Dicarbonyls | 1,3-Diketones, Urea/Guanidine | Direct route to diverse pyrimidines. | Availability of substituted dicarbonyls. |

| From Malononitrile | Malononitrile, Aldehyde, Amidine | High efficiency, good for library synthesis.[7] | Can lead to complex mixtures. |

The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their deregulation is a hallmark of many diseases, particularly cancer.[8][9] The pyrimidine scaffold has emerged as a "privileged" structure for designing potent and selective kinase inhibitors.[2][10] Many aminopyrimidine derivatives act as bioisosteres of the purine scaffold of ATP, enabling them to compete for the enzyme's active site.[9]

Mechanism of Action: Hinge-Binding Interactions

The efficacy of many pyrimidine-based kinase inhibitors stems from their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's activity. The modular nature of the pyrimidine core allows for the addition of various side chains that can occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Case Study: Imatinib and BCR-ABL Inhibition

Imatinib (Gleevec), a landmark in targeted cancer therapy, contains a 2-phenylaminopyrimidine core. It is a potent inhibitor of the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML). The pyrimidine nitrogen atoms form crucial hydrogen bonds with the hinge region of the ABL kinase domain, while the rest of the molecule induces a specific inactive conformation of the enzyme.

Caption: Imatinib blocks BCR-ABL signaling.

Expanding the Kinase Inhibitor Landscape

Building on the success of Imatinib, the pyrimidine scaffold has been utilized to develop inhibitors for numerous other kinases implicated in cancer, such as:

-

EGFR (Epidermal Growth Factor Receptor): Drugs like Gefitinib and Erlotinib.[11]

-

PI3K (Phosphoinositide 3-kinase): A key target in cell growth and proliferation.[12]

-

CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[11]

The development of dual-target kinase inhibitors based on the pyrimidine scaffold is also an active area of research, aiming to overcome drug resistance and improve therapeutic efficacy.[8]

Table 2: Prominent FDA-Approved Pyrimidine-Based Kinase Inhibitors

| Drug Name | Primary Kinase Target(s) | Therapeutic Indication |

| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), GIST |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |

| Ibrutinib | BTK | B-cell malignancies |

Broad-Spectrum Therapeutic Applications

While kinase inhibition is a major field, the therapeutic utility of pyrimidines extends far beyond this target class.[1][5]

Anticancer Agents Beyond Kinase Inhibition

Pyrimidine analogues have long been used as antimetabolites in cancer chemotherapy.[13]

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a uracil analogue.[13] It is metabolically converted into fraudulent nucleotides that inhibit thymidylate synthase and are incorporated into DNA and RNA, leading to cell death.[14]

-

Capecitabine: An orally available prodrug of 5-FU, offering a more convenient dosing regimen.[13]

-

Gemcitabine: A cytosine analogue used in the treatment of various solid tumors, including pancreatic and lung cancer.[13]

Antiviral and Antimicrobial Drugs

The fundamental role of pyrimidines in nucleic acids makes them ideal scaffolds for developing agents that interfere with viral replication and microbial growth.

-

Antivirals: Nucleoside analogues like Zidovudine (AZT) and Trifluridine are pyrimidine derivatives that act as chain terminators during viral DNA synthesis.[4]

-

Antibacterials: Drugs like Trimethoprim inhibit dihydrofolate reductase, an essential enzyme in bacterial folic acid metabolism. Sulfadiazine, a sulfonamide, often combined with pyrimethamine, also targets this pathway.

-

Antifungals: Certain pyrimidine derivatives have demonstrated efficacy against fungal pathogens.[15]